3-Oxodocosanoic acid
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Overview
Description
3-oxodocosanoic acid is the 3-oxo monocarboxylic acid which has docasanoic (behenic) acid as the parent acid. It derives from a docosanoic acid.
Scientific Research Applications
Bio-Production of Platform Chemicals
3-Hydroxypropanoic acid (3-HP), a platform chemical related to 3-oxodocosanoic acid, is produced from renewable resources and used in the industrial production of acrylic acid and derivatives. It is also utilized in bioplastic production. Advances in metabolic engineering and synthetic biology have improved the bio-production of 3-HP, highlighting the potential of this compound in similar applications (Jers et al., 2019).
Ring-A Cleavage by Fungi
The study of the transformation of 3-oxo-olean-12-en-28-oic acid by the fungus Chaetomium longirostre reveals potential applications of this compound in biotransformation processes, where specific fungal enzymes facilitate chemical transformations (Shirane et al., 1996).
Potential in Carboxylic Acid Bioisosteres
Research on oxetan-3-ol and thietan-3-ol as potential carboxylic acid bioisosteres suggests that derivatives of this compound could be explored for their utility in medicinal chemistry, providing alternative structures for drug design (Lassalas et al., 2017).
Electrochemical Applications
The electrochemical oxidation of compounds related to this compound, such as 3-methylpyridine, at boron-doped diamond electrodes, indicates potential applications in electroorganic synthesis and wastewater treatment. This suggests possible electrochemical pathways for this compound and its derivatives (Iniesta et al., 2001).
Decolorization in Fenton Processes
The use of 3-hydroxyanthranilic acid, a compound related to this compound, in Fenton oxidative processes for dye decolorization indicates potential environmental applications. The study demonstrates how similar carboxylic acids could enhance the efficiency of such processes (Santana et al., 2019).
Non-Stereospecific Reduction
The non-stereospecific reduction of similar compounds, like 3-oxochol-4-enoic acid, in biological systems highlights the potential metabolic pathways and applications of this compound in biological research and potential medical applications (Michio & Kazumi, 1967).
Properties
Molecular Formula |
C22H42O3 |
---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
3-oxodocosanoic acid |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25/h2-20H2,1H3,(H,24,25) |
InChI Key |
GLJSCOCOXZOMDN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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